2-((2-Iodophenoxy)methyl)-4-methylthiazole
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Overview
Description
2-((2-Iodophenoxy)methyl)-4-methylthiazole is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of an iodophenoxy group attached to the thiazole ring, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Iodophenoxy)methyl)-4-methylthiazole typically involves the reaction of 2-iodophenol with a suitable thiazole precursor. One common method involves the use of 2-iodophenol and 4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((2-Iodophenoxy)methyl)-4-methylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium acetate or copper(I) bromide in the presence of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodophenoxy derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-((2-Iodophenoxy)methyl)-4-methylthiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((2-Iodophenoxy)methyl)-4-methylthiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodophenoxy group can enhance its binding affinity to certain targets, making it a valuable compound for drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Bromophenoxy)methyl)-4-methylthiazole
- 2-((2-Chlorophenoxy)methyl)-4-methylthiazole
- 2-((2-Fluorophenoxy)methyl)-4-methylthiazole
Uniqueness
Compared to its analogs, 2-((2-Iodophenoxy)methyl)-4-methylthiazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to different interaction profiles with molecular targets, making it a compound of interest for various applications.
Properties
Molecular Formula |
C11H10INOS |
---|---|
Molecular Weight |
331.17 g/mol |
IUPAC Name |
2-[(2-iodophenoxy)methyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H10INOS/c1-8-7-15-11(13-8)6-14-10-5-3-2-4-9(10)12/h2-5,7H,6H2,1H3 |
InChI Key |
VEWMRZQFPOXYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=CC=C2I |
Origin of Product |
United States |
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